molecular formula C13H10O3 B3060644 3,4'-Dihydroxybenzophenone CAS No. 611-81-4

3,4'-Dihydroxybenzophenone

Cat. No.: B3060644
CAS No.: 611-81-4
M. Wt: 214.22 g/mol
InChI Key: LJQVLJXQHTULEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3. It is a white crystalline powder with a melting point of 144-148°C . This compound is known for its applications in various fields, including pharmaceuticals and photosensitive materials .

Synthetic Routes and Reaction Conditions:

    Synthesis from 3,4-Dimethoxybenzophenone:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.

Major Products Formed:

Scientific Research Applications

3,4’-Dihydroxybenzophenone has a wide range of applications in scientific research:

Safety and Hazards

3,4’-Dihydroxybenzophenone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

The mechanism of action of 3,4’-dihydroxybenzophenone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 4,4’-Dihydroxybenzophenone
  • 2,3-Dihydroxybenzophenone

Comparison:

Properties

IUPAC Name

(3-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQVLJXQHTULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454680
Record name 3,4'-dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-81-4
Record name 3,4'-dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The flask was charged with 9.57 g of diacetoxybenzophenone (0.032 mole) and 4.98 g of terephthalic acid (0.03 mole) and heated, with stirring, under nitrogen at atmospheric pressure from 238° C. to 310° C. in 48 min. Most of the acetic acid by-product was liberated in this time. Heating at 310° C. continued 22 min. more. Then a vacuum of 0.2 torr (0.0266 kPa) was applied, and a temperature was raised to 325° C. in 8 min. and maintained for 17 min. The cooled polymer had an inherent viscosity, ηinh, of 0.78. Its melt was anisotropic above its flow temperature of 296° C. using the TOT test.
Name
diacetoxybenzophenone
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4'-Dihydroxybenzophenone
Reactant of Route 2
3,4'-Dihydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
3,4'-Dihydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
3,4'-Dihydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
3,4'-Dihydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
3,4'-Dihydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.